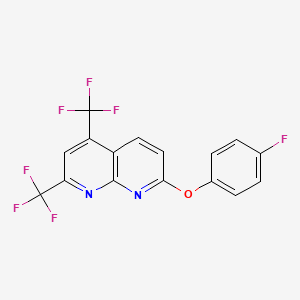

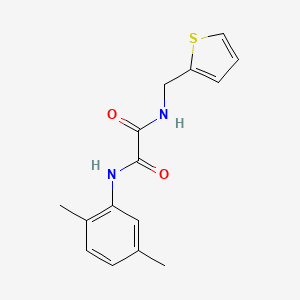

![molecular formula C24H21N5O2S B2940985 N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-25-6](/img/structure/B2940985.png)

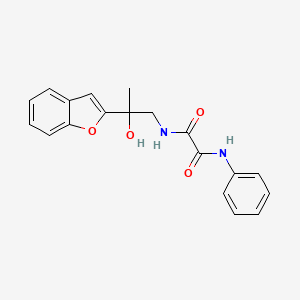

N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a triazoloquinazoline derivative that has shown promise in various biological assays, including anti-inflammatory, antitumor, and antiviral activities.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Agent in Cancer Research

This compound has been evaluated for its antiproliferative activities against various human cancer cell lines . Its structural framework, which includes the triazoloquinazolinone moiety, is of particular interest in the development of new cancer therapies.

Synthesis of Complex Molecules

The compound serves as a key intermediate in the synthesis of architecturally diverse and complex molecules. It is particularly useful in multistep, one-pot procedures that are atom-economical and minimize chemical waste .

Development of Privileged Scaffold Derivatives

As a privileged scaffold, this compound is suited for the preparation of molecular libraries that can lead to the discovery of new drugs. Its derivatives are found in a significant percentage of known drugs, making it a valuable target for medicinal chemistry .

Organic Light Emitting Diodes (OLEDs)

Derivatives of this compound have been used in the design of efficient thermally activated delayed fluorescence emitters for OLEDs. The compound’s structure allows for the spatial separation of electron densities, which is crucial for achieving a near-zero singlet–triplet splitting energy .

Anti-Diabetic Drug Synthesis

The compound’s derivatives have been applied in the efficient synthesis of key intermediates for anti-diabetic compounds. This showcases its role in the development of treatments for chronic conditions .

Antiviral Drug Development

Structural fragments of this compound are found in various compounds with biological activities, including antiviral drugs like Riamilovir (Triazavirin®), which is active against viruses such as SARS-CoV-2 (COVID-19) .

Eco-Compatible Catalysts and Reaction Conditions

The compound’s synthesis involves the use of eco-compatible catalysts and reaction conditions, highlighting its role in green chemistry initiatives .

Molecular Design for Luminescence Efficiency

In the field of molecular electronics, the compound is part of the molecular design that aims to increase the luminescence efficiency and stability of solution-processed OLEDs, particularly in star-shaped TADF emitters .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2S/c1-16(2)17-12-14-18(15-13-17)25-22-20-10-6-7-11-21(20)29-23(26-22)24(27-28-29)32(30,31)19-8-4-3-5-9-19/h3-16H,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEVFQHAKRHTFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

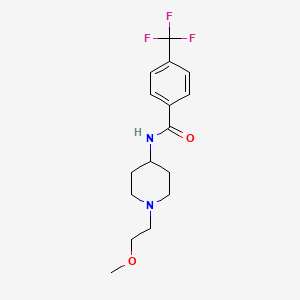

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2940911.png)

![5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine](/img/structure/B2940912.png)

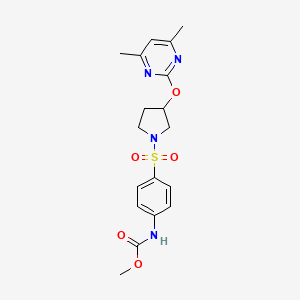

![N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2940919.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940923.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2940924.png)